3-Bromo-1-methylazepan-2-one
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Overview
Description
3-Bromo-1-methylazepan-2-one is a chemical compound with the molecular formula C7H12BrNO. It belongs to the class of azepane derivatives, which are seven-membered heterocyclic compounds containing nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-methylazepan-2-one typically involves the bromination of 1-methylazepan-2-one. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of tubular reactors for diazotization reactions can enhance the stability and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-methylazepan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to 1-methylazepan-2-one using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can be performed using agents like potassium permanganate (KMnO4) to yield corresponding carboxylic acids
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions
Major Products
Substitution: Various substituted azepan-2-one derivatives.
Reduction: 1-Methylazepan-2-one.
Oxidation: Corresponding carboxylic acids
Scientific Research Applications
3-Bromo-1-methylazepan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromo-1-methylazepan-2-one involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, making the compound a useful intermediate in organic synthesis. Additionally, the azepane ring structure allows for interactions with biological macromolecules, potentially inhibiting enzyme activity or modulating protein function .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-hydroxypyridine: Another brominated heterocyclic compound with applications in medicinal chemistry.
1-Bromo-2-propanol: A bromohydrin used in organic synthesis and as an intermediate in the production of pharmaceuticals.
Uniqueness
3-Bromo-1-methylazepan-2-one is unique due to its seven-membered ring structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-bromo-1-methylazepan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrNO/c1-9-5-3-2-4-6(8)7(9)10/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGOYTWOFIIMJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC(C1=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60493010 |
Source
|
Record name | 3-Bromo-1-methylazepan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60493010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62353-50-8 |
Source
|
Record name | 3-Bromo-1-methylazepan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60493010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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